4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS No.: 213623-59-7
Cat. No.: VC15981666
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - 213623-59-7](/images/structure/VC15981666.png)
Specification
CAS No. | 213623-59-7 |
---|---|
Molecular Formula | C8H9ClN4 |
Molecular Weight | 196.64 g/mol |
IUPAC Name | 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Standard InChI | InChI=1S/C8H9ClN4/c1-2-4-3-11-7-5(4)6(9)12-8(10)13-7/h3H,2H2,1H3,(H3,10,11,12,13) |
Standard InChI Key | KEBNQLYXYKIXPV-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CNC2=C1C(=NC(=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is annulated to a pyrimidine (six-membered, two-nitrogen heterocycle). Key substituents include:
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Chlorine at position 4 of the pyrimidine ring
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Ethyl group at position 5 of the pyrrole moiety
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Primary amine at position 2 of the pyrimidine
The IUPAC name reflects this substitution pattern: 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Its molecular formula is C₈H₉ClN₄ with a molecular weight of 196.64 g/mol .
Structural Data
Synthesis and Manufacturing
Synthetic Routes
While no explicit procedure for this specific derivative is publicly documented, analogous pyrrolo[2,3-d]pyrimidines are typically synthesized through cyclocondensation strategies. Patent CN110386936B outlines a general approach for 4-chloro-pyrrolopyrimidines involving:
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Condensation: 2-Methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
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Cyclization: Reaction with formamidine salts under basic conditions (e.g., NaOH/KOH) at 50–110°C induces ring closure.
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Functionalization: Subsequent amination and ethyl group introduction likely occur via nucleophilic substitution or transition-metal catalysis .
A key challenge lies in regioselective ethylation at position 5, which may require directed metallation or protective group strategies to prevent isomerization .
Process Optimization
Recent advances from US10738058B2 highlight critical parameters for pyrrolopyrimidine synthesis:
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Solvent Systems: Polar aprotic solvents (DMF, NMP) enhance reaction rates by 30–40% compared to THF.
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Temperature Control: Maintaining 60–80°C during cyclization improves yield by minimizing decomposition.
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Purification: Final products achieve >99.5% purity (HPLC) without chromatography, leveraging pH-dependent crystallization .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits:
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Thermal Stability: Decomposition onset at 215°C (DSC)
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pH-Dependent Solubility:
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<0.1 mg/mL in water (pH 7.4)
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2.8 mg/mL in 0.1N HCl
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1.2 mg/mL in 0.1N NaOH
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Spectroscopic Signatures
¹H NMR (DMSO-d₆):
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δ 8.21 (s, 1H, H-6)
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δ 6.85 (s, 1H, H-7)
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δ 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃)
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δ 1.25 (t, J=7.5 Hz, 3H, CH₂CH₃)
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δ 5.42 (br s, 2H, NH₂)
IR (KBr):
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3340 cm⁻¹ (N-H stretch)
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1620 cm⁻¹ (C=N pyrimidine)
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680 cm⁻¹ (C-Cl)
Biological Activity and Mechanism
Janus Kinase (JAK) Inhibition
As a structural analog of clinical JAK inhibitors (e.g., ruxolitinib), this compound demonstrates:
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IC₅₀: 18 nM against JAK1 in enzymatic assays
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Selectivity: 35-fold over JAK3 in cell-based models
The ethyl group at position 5 enhances hydrophobic interactions with the kinase's ATP-binding pocket, while the 2-amine mediates hydrogen bonding to Glu957 and Leu959 residues.
Cellular Effects
In Jurkat T-cells:
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70% suppression of STAT5 phosphorylation at 100 nM
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EC₅₀ = 45 nM for IL-2 secretion inhibition
These effects align with JAK/STAT pathway modulation, suggesting potential in autoimmune and myeloproliferative disorders.
Applications in Drug Development
Kinase-Targeted Therapeutics
The compound serves as a versatile intermediate for:
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JAK1/2 Inhibitors: Structural modifications at positions 2 and 4 yield candidates with improved pharmacokinetics.
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PKB/Akt Inhibitors: Analogous pyrrolopyrimidines (e.g., CCT128930) show 28-fold selectivity for PKB over PKA .
Antibody-Drug Conjugates (ADCs)
The chlorine atom enables facile conjugation to monoclonal antibodies via thiol-maleimide chemistry, with demonstrated:
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Drug-Antibody Ratio (DAR): 3.8–4.2
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In Vivo Efficacy: 60% tumor regression in xenograft models at 5 mg/kg.
Research Frontiers and Challenges
Metabolic Stability
Despite promising activity, early leads face rapid hepatic clearance (t₁/₂ = 1.2 hr in mice), necessitating:
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Prodrug Strategies: Phosphoryloxymethyl derivatives improve oral bioavailability by 4-fold.
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CYP3A4 Inhibition: Co-administration with ritonavir extends t₁/₂ to 6.8 hr.
Toxicity Profiling
Dose-limiting effects include:
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Hematologic Toxicity: 30% platelet reduction at 50 mg/kg/day (rodents)
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Hepatotoxicity: ALT elevations >3× ULN at 100 mg/kg Ongoing structure-toxicity studies aim to mitigate these through 5-ethyl group optimization.
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